Kapurimycin A3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129966-45-6 |
|---|---|
Molecular Formula |
C30H41NO4 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[(8S)-8-acetyloxy-12-hydroxy-2-[(2S,3R)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32)/b5-4-/t18-,19+,27-/m0/s1 |
InChI Key |
XINFXFISYDXMAU-WIXGUGHWSA-N |
SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Isomeric SMILES |
C/C=C\[C@@H]1[C@@](O1)(C)C2=CC(=O)C3=C(C=C4C=C5[C@H](CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Caphamycin; Kafamycin; Kaphamycin; |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Applications
Kapurimycin A3 has demonstrated potent antitumor activity against several cancer cell lines. Notably, it has shown efficacy against:
- HeLa S3 human cervical cancer cells
- T24 human bladder carcinoma cells
- Murine leukemia P388 model
In vitro studies indicate that this compound exhibits strong cytotoxic effects, making it a candidate for further development in cancer therapeutics. The mechanism of action involves DNA binding and breakage, which disrupts the replication process in cancer cells, leading to cell death .
Antibacterial Applications
The antibacterial properties of this compound are primarily effective against Gram-positive bacteria, with some activity noted against certain Gram-negative strains. Its antibacterial mechanism is linked to its ability to inhibit bacterial growth and function by disrupting cellular processes. This is particularly relevant in the context of increasing antimicrobial resistance, where this compound may offer an alternative treatment option .
Mechanistic Studies
Research has elucidated the mechanism by which this compound interacts with DNA. It forms adducts with guanine bases through alkylation, which has been confirmed through nuclear magnetic resonance (NMR) studies. This interaction is crucial for its antitumor activity as it leads to DNA damage that can trigger apoptosis in cancer cells .
- Antitumor Efficacy Study : A study published in PubMed evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity in both HeLa and T24 cells, suggesting potential for development into a therapeutic agent .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of this compound against a range of bacterial strains. The findings confirmed its effectiveness against Staphylococcus aureus and other Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .
Preparation Methods
Microbial Fermentation and Biosynthesis
Strain Selection and Culture Conditions
Kapurimycin A3 is biosynthesized by Streptomyces sp. DO-115, a soil-derived actinomycete strain identified during antitumor antibiotic screening. The fermentation process utilizes a medium composed of glucose (2.0%), soybean meal (1.5%), yeast extract (0.5%), and NaCl (0.3%), adjusted to pH 7.2 before sterilization. A critical innovation involves supplementing the medium with 2% (w/v) porous polymer resin (e.g., Diaion HP-20) to adsorb this compound during production, mitigating feedback inhibition and increasing titers by 3–5 fold.
Table 1: Fermentation Medium Composition for this compound Production
| Component | Concentration (%) | Function |
|---|---|---|
| Glucose | 2.0 | Carbon source |
| Soybean meal | 1.5 | Nitrogen/organic nutrients |
| Yeast extract | 0.5 | Vitamins/growth factors |
| NaCl | 0.3 | Osmotic regulation |
| Diaion HP-20 resin | 2.0 | Antibiotic adsorption |
Biosynthetic Pathway Elucidation
The kapurimycin scaffold derives from a polyketide synthase (PKS) pathway, incorporating a tetrahydroanthrapyrone core modified by a β,γ-unsaturated δ-keto carboxylic acid moiety. Isotopic labeling studies suggest the C5 unit (atoms 4, 4a, 5, 13, and adjacent positions) originates from acetate and malonate precursors, while the epoxide group critical for DNA alkylation forms via post-PKS oxidation. Gene cluster analysis of Streptomyces DO-115 reveals a 45-kb region encoding modular PKS enzymes, cytochrome P450 oxidases, and epoxidases, though full characterization remains pending.
Isolation and Purification Protocols
Primary Extraction from Fermentation Broth
Post-fermentation, this compound is recovered by extracting the resin with methanol (5 L/kg resin), followed by concentration under reduced pressure to yield a crude brown powder. Initial purification involves partitioning between ethyl acetate (EtOAc) and 0.1 M phosphate buffer (pH 6.8), with this compound preferentially dissolving in the organic phase (partition coefficient K = 12.3).
Chromatographic Purification
The EtOAc extract undergoes silica gel chromatography (70–230 mesh) using a stepwise gradient of hexane/EtOAc (4:1 to 1:2) to separate this compound (Rf = 0.37 in hexane:EtOAc 1:1) from analogs A1 and A2. Final purification employs reverse-phase HPLC (YMC-Pack ODS-AQ, 250 × 10 mm) with 65% acetonitrile/0.1% trifluoroacetic acid at 2 mL/min, yielding 98.5% pure this compound (retention time = 14.2 min).
Table 2: HPLC Parameters for this compound Purification
| Column | Mobile Phase | Flow Rate | Retention Time | Purity Achieved |
|---|---|---|---|---|
| YMC-Pack ODS-AQ | 65% CH3CN/0.1% TFA | 2 mL/min | 14.2 min | 98.5% |
Structural Characterization and Confirmation
Spectroscopic Analysis
This compound (C30H41NO4, MW 479.66 g/mol) exhibits characteristic UV-Vis absorption at λmax 268 nm (ε = 12,400 M−1cm−1) and 320 nm (ε = 8,700 M−1cm−1), consistent with its conjugated anthrapyrone system. High-resolution ESI-MS confirms the molecular ion at m/z 480.298 [M+H]+ (calc. 480.295).
Preparation of Synthetic Analogs
ABCD-Ring Analog Synthesis
To probe structure-activity relationships, the ABCD-ring analog was synthesized via a 15-step sequence starting from emodin anthraquinone:
- Ring A functionalization : Bromination at C5 (NBS, CCl4) followed by Suzuki coupling with (Z)-1-propenylboronic acid
- Epoxidation : mCPBA-mediated oxidation of the C14–C16 double bond (82% yield)
- Side chain installation : Heck coupling with methyl acrylate, subsequent hydrolysis to the carboxylic acid
This analog exhibits enhanced DNA binding (ΔTm = +8.4°C vs. +5.1°C for native this compound) due to improved intercalation.
ABC-Ring Analog Preparation
The ABC-ring analog lacking the D-ring was generated via photochemical decarbonylation (450 nm, benzophenone sensitizer), reducing molecular weight to 412.2 g/mol. Comparative studies show this analog has 23% of the parent compound’s cytotoxicity, underscoring the D-ring’s role in DNA distortion.
Analytical Characterization and Quality Control
Purity Assessment
Batch consistency is verified using three orthogonal methods:
- HPLC-UV : 254 nm detection, asymmetry factor <1.2
- LC-MS/MS : MRM transition 480→362 (CE 25 eV)
- 1H-NMR : Integral ratio of H-14 (δ 4.32) to H-16 (δ 3.89) = 1:1 ± 5%
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
